1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorophenyl group, a thiomorpholine ring, and a methanesulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Thiomorpholine ring formation: The thiomorpholine ring is synthesized by reacting an appropriate amine with a sulfur-containing reagent under controlled conditions.
Oxan-4-yl group attachment: The oxan-4-yl group is introduced through a nucleophilic substitution reaction.
Methanesulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with amino acid side chains. The methanesulfonamide moiety can participate in electrostatic interactions with charged residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-fluorophenyl)-2-(thiomorpholin-4-yl)ethan-1-amine: Similar structure but lacks the oxan-4-yl group and methanesulfonamide moiety.
1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole: Contains a fluorophenyl group but has a different core structure.
Uniqueness
1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of a fluorophenyl group, thiomorpholine ring, oxan-4-yl group, and methanesulfonamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S2/c18-16-4-2-1-3-15(16)13-25(21,22)19-14-17(5-9-23-10-6-17)20-7-11-24-12-8-20/h1-4,19H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNZWUZASZONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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